sec-Butyl butyrate

Beschreibung

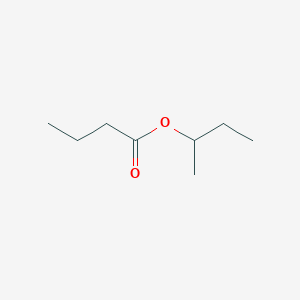

Structure

3D Structure

Eigenschaften

IUPAC Name |

butan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHDFBAAFGELLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862426 | |

| Record name | 2-Butyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid. | |

| Record name | sec-Butyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

819-97-6 | |

| Record name | sec-Butyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3V310161P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

sec-Butyl butyrate chemical structure and IUPAC name

An In-Depth Technical Guide to sec-Butyl Butyrate: Structure, Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive examination of sec-butyl butyrate, an ester of significant interest in the chemical, food, and cosmetic industries. The document delineates its precise chemical identity, including its IUPAC nomenclature and molecular structure. Key physicochemical properties are systematically tabulated for reference. The core of this guide focuses on the primary synthesis methodology, the Fischer-Speier esterification, detailing its underlying mechanism and providing a robust, field-tested laboratory protocol. Furthermore, modern analytical techniques for structural confirmation, specifically mass spectrometry and nuclear magnetic resonance spectroscopy, are discussed with an emphasis on interpreting spectral data. This paper is intended to serve as a vital resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable insights into the chemistry of sec-butyl butyrate.

Chemical Identity and Structure

The unique sensory and chemical properties of sec-butyl butyrate are a direct consequence of its molecular architecture. A precise understanding of its structure and nomenclature is foundational for any scientific investigation.

IUPAC Nomenclature and Synonyms

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is butan-2-yl butanoate [1][2]. This name explicitly defines the molecule as an ester formed from butanoic acid (the "butanoate" part) and butan-2-ol (the "butan-2-yl" part). In practice, a variety of synonyms are used across commercial and academic literature, which are crucial to recognize for comprehensive literature searches.

| Nomenclature Type | Name |

| IUPAC Name | butan-2-yl butanoate[1] |

| Common Name | sec-Butyl butyrate[1][3] |

| Systematic Synonym | 1-Methylpropyl butanoate[4] |

| Other Synonyms | Butanoic acid, 1-methylpropyl ester[1][4]; Butyric acid, sec-butyl ester[1][3] |

Molecular Structure and Isomerism

sec-Butyl butyrate is a butyrate ester resulting from the formal condensation of butyric acid and butan-2-ol[1][3][5]. Its molecular formula is C₈H₁₆O₂[3][4][6]. The structure features a four-carbon acyl chain (the butyrate group) and a branched four-carbon alkyl group (the sec-butyl group), where the ester oxygen is connected to the second carbon of the butane chain. This branching distinguishes it from its linear isomer, n-butyl butyrate, which imparts different physical properties and sensory profiles.

Caption: Chemical structure of sec-butyl butyrate.

Key Identifiers

For unambiguous identification in databases and regulatory documents, standardized identifiers are used.

| Identifier | Value |

| CAS Number | 819-97-6[1][3][4] |

| EC Number | 212-465-9[3] |

| InChI | InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3[1][4] |

| InChIKey | QJHDFBAAFGELLO-UHFFFAOYSA-N[1][4] |

| SMILES | CCCC(=O)OC(C)CC[1] |

Physicochemical Properties

The utility of sec-butyl butyrate as a flavoring agent and solvent is governed by its physical and chemical properties. It is typically a colorless to pale yellow liquid at room temperature.[4] Its characteristic pleasant, fruity odor makes it valuable in sensory applications.[4] Due to its hydrophobic ester nature, it has limited solubility in water but is soluble in many organic solvents.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |

| Molecular Weight | 144.21 g/mol | [1][3][6] |

| Density | ~0.857 g/cm³ (at 16 °C) | [3] |

| Boiling Point | 151.5 - 152 °C | [3][6] |

| Melting Point | -88.07 °C (estimate) | [3] |

| Flash Point | 46.7 °C | [3][7] |

| Refractive Index | ~1.40 - 1.41 (at 20 °C) | [3][7] |

| LogP (XLogP3) | ~2.1 - 2.5 | [1][3] |

Synthesis Methodologies

The creation of sec-butyl butyrate is most commonly achieved through esterification. The choice of method depends on factors such as desired yield, purity, and environmental considerations.

Fischer-Speier Esterification

The industrial standard for producing esters like sec-butyl butyrate is the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid (butyric acid) and an alcohol (sec-butanol).[8] The reversibility of the reaction necessitates strategic intervention to achieve high yields. The equilibrium must be shifted toward the product side, typically by removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus) or by using an excess of one reactant.[8]

The mechanism is a sequence of protonation and nucleophilic acyl substitution steps. The acid catalyst is critical; it activates the carboxylic acid, rendering it more susceptible to attack by the weakly nucleophilic alcohol.

-

Protonation of Carbonyl: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of butyric acid, which significantly increases the electrophilicity of the carbonyl carbon.[8]

-

Nucleophilic Attack: The lone pair of the hydroxyl oxygen in sec-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[8]

-

Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule.[8]

-

Deprotonation: The final step is the deprotonation of the resulting carbonyl, regenerating the acid catalyst and yielding the sec-butyl butyrate ester.[8]

Caption: Key fragmentation pathways for sec-butyl butyrate in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Predicted):

-

~4.8 ppm (sextet, 1H): The -O-CH proton, split by the adjacent methyl and methylene groups.

-

~2.2 ppm (triplet, 2H): The -CO-CH₂ - protons adjacent to the carbonyl.

-

~1.6 ppm (sextet, 2H): The -CH₂-CH₂ -CH₃ protons of the butyrate group.

-

~1.5 ppm (quintet, 2H): The -CH-CH₂ -CH₃ protons of the sec-butyl group.

-

~1.2 ppm (doublet, 3H): The -CH(CH₃ )- protons.

-

~0.9 ppm (triplets, 6H): The two terminal -CH₃ groups, which may overlap.

-

-

¹³C NMR (Predicted):

-

~173 ppm: The carbonyl carbon (C=O).

-

~72 ppm: The ester-linked methine carbon (-O-C H).

-

~36 ppm: The carbon alpha to the carbonyl (-C H₂-CO).

-

~29 ppm: The methylene carbon of the sec-butyl group.

-

~19 ppm: The methyl carbon adjacent to the ester linkage.

-

~18 ppm: The methylene carbon beta to the carbonyl.

-

~13 ppm & ~9 ppm: The two terminal methyl carbons.

-

Applications in Research and Industry

The distinct properties of sec-butyl butyrate make it a valuable compound in several sectors.

Flavor and Fragrance Industry

This is the primary application. Its pleasant, sweet, and fruity aroma profile, often compared to pineapple or apricot, makes it a popular choice as a flavoring agent in foods, beverages, candies, and baked goods. [3][4][9][10]In perfumery, it contributes fruity top notes to fragrances. [4][11]

Role as a Solvent and Chemical Intermediate

While less common than its use as a flavorant, sec-butyl butyrate can serve as a specialty solvent for coatings and adhesives. [11]Its ester functionality also allows it to be a starting material or intermediate in the synthesis of other organic compounds.

Safety and Handling

sec-Butyl butyrate is classified as a flammable liquid and vapor (H226). [3]Standard laboratory safety precautions should be followed, including use in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (gloves, safety glasses). It is considered to have low toxicity, which is a key reason for its suitability in food and cosmetic products, though safety guidelines must always be adhered to. [4]

References

-

2-Butyl butyrate | C8H16O2 | CID 13174 - PubChem - NIH. [Link]

-

Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC - NIH. [Link]

-

sec-Butyl Butyrate - LabSolutions | Lab Chemicals & Equipment. [Link]

-

sec-butyl butyrate, 819-97-6 - The Good Scents Company. [Link]

-

Butyl butyrate - Wikipedia. [Link]

-

sec-butyl butyrate - FlavScents. [Link]

-

One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium - NIH. [Link]

-

Analysis of Butyl Butyrate Mass Spectrum - Canadian Center of Science and Education. [Link]

Sources

- 1. 2-Butyl butyrate | C8H16O2 | CID 13174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sec-butyl butyrate [flavscents.com]

- 3. echemi.com [echemi.com]

- 4. CAS 819-97-6: sec-Butyl butyrate | CymitQuimica [cymitquimica.com]

- 5. sec-butyl butyrate | 819-97-6 [amp.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. sec-butyl butyrate, 819-97-6 [thegoodscentscompany.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Butyl butyrate - Wikipedia [en.wikipedia.org]

- 10. Butyl Butyrate (109-21-7) | Bulk Supplier In India [chemicalbull.com]

- 11. CAS 109-21-7: Butyl butyrate | CymitQuimica [cymitquimica.com]

sec-Butyl butyrate synthesis via Fischer-Speier esterification

An In-depth Technical Guide to the Synthesis of sec-Butyl Butyrate via Fischer-Speier Esterification

This guide offers a comprehensive exploration of the synthesis of sec-butyl butyrate, a commercially significant ester recognized for its fruity, pineapple-like aroma, through the classic Fischer-Speier esterification.[1][2] Designed for researchers, chemists, and professionals in drug development and chemical manufacturing, this document provides a deep dive into the reaction's mechanistic underpinnings, a field-proven experimental protocol, and the critical rationale behind each procedural step.

Foundational Principles: The Fischer-Speier Esterification

The Fischer-Speier esterification, first detailed in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[3] It is an acid-catalyzed nucleophilic acyl substitution that operates under equilibrium conditions. The synthesis of sec-butyl butyrate from butyric acid and sec-butanol (butan-2-ol) is a prime example of this versatile reaction.

The core challenge of this synthesis lies in its reversibility. The reaction can be represented as:

Butyric Acid + sec-Butanol ⇌ sec-Butyl Butyrate + Water

To achieve a high yield of the desired ester, the equilibrium must be strategically shifted to the right, in accordance with Le Châtelier's Principle.[4] This is typically accomplished by two primary methods:

-

Using an Excess of a Reactant: Employing a large excess of the more economical reactant, in this case, sec-butanol, drives the reaction forward.[5][6]

-

Removal of Water: Sequestering the water byproduct as it is formed prevents the reverse reaction (ester hydrolysis). This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.[3][7]

The Reaction Mechanism: A Stepwise Analysis

Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The entire process is a sequence of reversible protonation and nucleophilic attack steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of butyric acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][8]

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of sec-butanol attacks the activated carbonyl carbon.[3]

-

Tetrahedral Intermediate Formation: This attack results in a positively charged oxonium ion, which quickly resolves into a neutral tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups, converting it into a good leaving group (water).[5][9]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[5]

-

Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final sec-butyl butyrate product and regenerate the acid catalyst.[3][5]

Caption: Fischer-Speier esterification mechanism.

Experimental Protocol: Synthesis and Purification

This protocol details a robust procedure for the synthesis of sec-butyl butyrate, optimized for high yield and purity.

Materials and Equipment

| Reagents & Materials | Equipment |

| Butyric Acid | Round-bottom flask (250 mL) |

| sec-Butanol (Butan-2-ol) | Reflux condenser |

| Concentrated Sulfuric Acid (H₂SO₄) | Dean-Stark apparatus |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Heating mantle with magnetic stirrer |

| Saturated Sodium Chloride (NaCl) soln. (Brine) | Separatory funnel (250 mL) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Simple or fractional distillation setup |

| Boiling chips | Beakers, graduated cylinders |

Data Presentation: Physical Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Butyric Acid | 88.11 | 163.5 | 0.96 |

| sec-Butanol | 74.12 | 99.5 | 0.808 |

| sec-Butyl Butyrate | 144.21 | 159 | 0.861[10] |

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the flask, add butyric acid (0.5 mol), sec-butanol (1.0 mol, 2 molar equivalents), and a few boiling chips.

-

Causality: Using a 2:1 molar ratio of alcohol to acid serves to shift the reaction equilibrium towards the product side, enhancing the yield.[5]

-

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2-3 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.

-

Causality: Concentrated H₂SO₄ acts as both the catalyst and a dehydrating agent, further promoting the forward reaction.[3]

-

-

Reflux: Heat the mixture to a gentle reflux using the heating mantle. The reaction progress can be monitored by the collection of water in the side arm of the Dean-Stark trap. Continue refluxing for 1-2 hours after water ceases to collect.

-

Trustworthiness: The visual confirmation of water collection provides a real-time, self-validating indicator of reaction progress. The theoretical volume of water expected is ~9 mL (0.5 mol).

-

-

Work-up and Purification: a. Cooling: Allow the reaction mixture to cool to room temperature. b. Washing: Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with:

- 1 x 50 mL of cold water (to remove the bulk of excess sec-butanol and sulfuric acid).

- 2 x 50 mL of saturated sodium bicarbonate solution. Add slowly to neutralize the remaining acid catalyst. Vent the funnel frequently to release CO₂ gas pressure.

- 1 x 50 mL of saturated brine solution (to break any emulsions and begin the drying process).[11] c. Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Swirl until the drying agent is no longer clumping. d. Isolation: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

-

Distillation: Purify the crude sec-butyl butyrate by simple or fractional distillation, collecting the fraction that boils at approximately 159°C.[11][12]

-

Causality: Distillation is a critical final step to separate the pure ester from any remaining sec-butanol and high-boiling point impurities.

-

Caption: Experimental workflow for sec-butyl butyrate synthesis.

Expected Yield and Product Characterization

| Parameter | Typical Value |

| Reactant Molar Ratio (Alcohol:Acid) | 2:1 |

| Catalyst Loading (H₂SO₄) | ~2-3% (v/v) |

| Reflux Time | 2-4 hours |

| Typical Yield | 75-85% |

The final product's identity and purity can be confirmed using several analytical techniques:

-

Refractive Index: Compare the measured value to the literature value (1.399 to 1.405 @ 20°C).[10]

-

Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the ester at ~1735 cm⁻¹ and the C-O stretch at ~1180 cm⁻¹. The absence of a broad O-H peak from the carboxylic acid (~3000 cm⁻¹) indicates a complete reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the precise structure of the ester product.

Conclusion

The Fischer-Speier esterification is a classic, yet highly effective and scalable method for the synthesis of sec-butyl butyrate. By understanding the reversible nature of the reaction and implementing strategic measures—such as using an excess of the alcohol reactant and efficiently removing the water byproduct—chemists can reliably achieve high yields of the target ester. The protocol outlined in this guide, from reaction setup through purification and characterization, provides a self-validating and robust framework for researchers and professionals in the chemical sciences.

References

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Magnani, F., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]

-

Phukan, M. M., et al. (2018). Mechanism of esterification of acetic acid with sec-butanol. ResearchGate. [Link]

-

Kim, H., et al. (2021). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. PMC - NIH. [Link]

-

Wang, J., et al. (2021). One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium. NIH. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

J&K Scientific LLC. (2025). Fischer Esterification. [Link]

-

The Good Scents Company. sec-butyl butyrate, 819-97-6. [Link]

-

R Discovery. (2011). Optimization of process variables in the synthesis of butyl butyrate using acid ionic liquid as catalyst. [Link]

-

Matte, C. R., et al. (2013). Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase. PubMed. [Link]

-

The Good Scents Company. butyl butyrate, 109-21-7. [Link]

-

Organic Syntheses. Butyric acid, butyl ester. [Link]

-

Chemguide. mechanism for the esterification reaction. [Link]

-

PubChem - NIH. 2-Butyl butyrate | C8H16O2 | CID 13174. [Link]

-

PubChemLite. Sec-butyl butyrate (C8H16O2). [Link]

-

ResearchGate. (2025). Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide | Request PDF. [Link]

-

EMBL-EBI. sec-butyl butyrate (CHEBI:87318). [Link]

- Google Patents. CN111217704B - Method for preparing butyl butyrate by directly catalyzing and converting n-butyraldehyde.

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

University Course Material. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 819-97-6: sec-Butyl butyrate | CymitQuimica [cymitquimica.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. sec-butyl butyrate, 819-97-6 [thegoodscentscompany.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data for sec-butyl butyrate (NMR, IR, Mass Spec)

Introduction

Sec-butyl butyrate is a butyrate ester derived from the formal condensation of butyric acid and butan-2-ol.[1] It is a clear, colorless liquid with a fruity aroma, finding applications in the flavor and fragrance industry.[2] For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the spectroscopic characteristics of sec-butyl butyrate is crucial for its identification, purity assessment, and quality control. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for sec-butyl butyrate, grounded in established scientific principles and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For sec-butyl butyrate, both ¹H and ¹³C NMR are instrumental in confirming its identity and elucidating the connectivity of its atoms.

¹H NMR Spectroscopic Data

The proton NMR spectrum of sec-butyl butyrate exhibits distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester functional group.

Table 1: ¹H NMR Spectroscopic Data for Sec-Butyl Butyrate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | Sextet | 1H | O-CH (CH₃)(CH₂CH₃) |

| ~2.17 | Triplet | 2H | O=C-CH₂ CH₂CH₃ |

| ~1.60 | Sextet | 2H | O=C-CH₂CH₂ CH₃ |

| ~1.50 | Quintet | 2H | O-CH(CH₃)CH₂ CH₃ |

| ~1.19 | Doublet | 3H | O-CH(CH₃ )(CH₂CH₃) |

| ~0.90 | Triplet | 3H | O=C-CH₂CH₂CH₃ |

| ~0.85 | Triplet | 3H | O-CH(CH₃)CH₂CH₃ |

Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Interpretation of the ¹H NMR Spectrum

The downfield signal at approximately 4.85 ppm corresponds to the proton on the carbon directly attached to the ester oxygen (the methine proton of the sec-butyl group). This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom. The protons on the carbon adjacent to the carbonyl group appear as a triplet at around 2.17 ppm.[3] The remaining signals in the upfield region correspond to the various methyl and methylene groups in the butyl and butyrate moieties. The multiplicity of each signal, governed by the n+1 rule, provides valuable information about the number of neighboring protons, confirming the structural assignment.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon environments in sec-butyl butyrate. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Table 2: ¹³C NMR Spectroscopic Data for Sec-Butyl Butyrate

| Chemical Shift (ppm) | Assignment |

| ~173.2 | C =O |

| ~72.6 | O-C H(CH₃)(CH₂CH₃) |

| ~36.5 | O=C-C H₂CH₂CH₃ |

| ~28.9 | O-CH(CH₃)C H₂CH₃ |

| ~19.5 | O-CH(C H₃)(CH₂CH₃) |

| ~18.5 | O=C-CH₂C H₂CH₃ |

| ~13.7 | O=C-CH₂CH₂C H₃ |

| ~9.7 | O-CH(CH₃)CH₂C H₃ |

Solvent: CDCl₃. The chemical shifts are approximate and based on typical values for similar esters.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is the most downfield signal, appearing around 173.2 ppm. The carbon atom of the sec-butyl group bonded to the oxygen (C-O) is also significantly downfield at approximately 72.6 ppm. The remaining carbon signals correspond to the alkyl chains of the molecule.

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality NMR spectra of a liquid sample like sec-butyl butyrate is as follows:[4][5]

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of sec-butyl butyrate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Employ broadband proton decoupling.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

NMR Experimental Workflow

Sources

- 1. 2-Butyl butyrate | C8H16O2 | CID 13174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sec-butyl butyrate [flavscents.com]

- 3. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

sec-Butyl butyrate CAS number and molecular formula

Introduction

sec-Butyl butyrate, also known as butan-2-yl butanoate, is an organic compound classified as a butyrate ester.[1][2] It is formed from the formal condensation of butyric acid and sec-butanol.[1][3] This colorless to pale yellow liquid is characterized by a pleasant, fruity odor, which has led to its use in the flavor and fragrance industries.[4] This technical guide provides a comprehensive overview of sec-butyl butyrate, including its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of sec-butyl butyrate are summarized below. Understanding these properties is crucial for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 819-97-6 | [4][5][6] |

| Molecular Formula | C₈H₁₆O₂ | [4][5][7] |

| Molecular Weight | 144.21 g/mol | [5][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 152 °C (lit.) | [7] |

| Density | 0.858 - 0.864 g/mL at 25 °C | [8] |

| Refractive Index | 1.399 - 1.405 at 20 °C | [8] |

| Flash Point | 46.67 °C (116.00 °F) TCC | [8] |

| Solubility | Limited solubility in water; soluble in organic solvents | [4] |

| Synonyms | 1-Methylpropyl butanoate, Butan-2-yl butanoate, Butyric acid, sec-butyl ester | [4][6] |

Synthesis of sec-Butyl Butyrate

The most common method for synthesizing sec-butyl butyrate is through the Fischer-Speier esterification of butyric acid and sec-butanol, catalyzed by an acid. This reversible reaction's equilibrium can be shifted toward the product side by removing water as it forms.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of sec-butyl butyrate from butyric acid and sec-butanol is a classic example of Fischer-Speier esterification. The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of butyric acid, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by sec-Butanol: The nucleophilic oxygen atom of sec-butanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, which is a good leaving group.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield sec-butyl butyrate and regenerate the acid catalyst.

Experimental Protocol for Laboratory Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of sec-butyl butyrate.

Materials:

-

Butyric acid

-

sec-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a round-bottom flask, combine butyric acid and a molar excess of sec-butanol. Add a few boiling chips.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours to reach equilibrium.

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the unreacted butyric acid and the sulfuric acid catalyst.

-

Wash again with water and then with brine to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Purification:

-

Decant the dried liquid into a clean, dry round-bottom flask.

-

Purify the crude sec-butyl butyrate by fractional distillation. Collect the fraction that boils at approximately 152 °C.[7]

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of sec-butyl butyrate.

Applications in Research and Development

sec-Butyl butyrate has several applications relevant to scientific research and development:

-

Flavor and Fragrance Industry: Due to its fruity aroma, it is used as a flavoring agent in foods and as a fragrance component in cosmetics and perfumes.[4] Alkyl butyrates, in general, are important additives in the food, cosmetic, and pharmaceutical industries.[9]

-

Solvent: Its properties as an ester make it a potential solvent for various applications, although this is less common than its use as a fragrance.

-

Metabolic Studies: Deuterated forms of sec-butyl butyrate, such as sec-butyl butyrate-d2, can be used as tracers or internal standards in quantitative analysis by NMR, GC-MS, or LC-MS during drug development to study pharmacokinetic and metabolic profiles.[10]

Safety and Handling

Proper handling and storage of sec-butyl butyrate are essential to ensure laboratory safety.

Hazard Identification

-

Flammability: sec-Butyl butyrate is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[11]

-

Health Hazards: May cause mild irritation to the eyes and skin.[12][13]

-

Environmental Hazards: It is considered a marine pollutant and poses a threat to the aquatic environment.[12][13]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[14]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[11][14]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]

Handling and Storage

-

Handling: Handle in a well-ventilated area. Use non-sparking tools and take precautionary measures against static discharge.[11] Avoid contact with skin and eyes and inhalation of vapor or mist.[14]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container. Keep away from sources of ignition.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[11][14]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11][14]

-

Respiratory Protection: Use a respirator if vapor or mist is generated.

References

-

LabSolutions. sec-Butyl Butyrate. [Link]

-

The Good Scents Company. sec-butyl butyrate, 819-97-6. [Link]

-

National Institutes of Health. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC. [Link]

-

PubChem. Butyl butyrate | C8H16O2 | CID 7983. [Link]

-

PubChem. 2-Butyl butyrate | C8H16O2 | CID 13174. [Link]

Sources

- 1. sec-butyl butyrate | 819-97-6 [amp.chemicalbook.com]

- 2. sec-butyl butyrate (CHEBI:87318) [ebi.ac.uk]

- 3. 2-Butyl butyrate | C8H16O2 | CID 13174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 819-97-6: sec-Butyl butyrate | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. sec-butyl butyrate, 819-97-6 [thegoodscentscompany.com]

- 9. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. BUTYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Butyl butyrate | C8H16O2 | CID 7983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Solubility of sec-butyl butyrate in organic solvents

An In-Depth Technical Guide to the Solubility of Sec-Butyl Butyrate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Sec-butyl butyrate (butan-2-yl butanoate) is an organic ester recognized for its characteristic fruity aroma.[1] With the molecular formula C₈H₁₆O₂, it is a clear, colorless liquid at room temperature.[1][2] Its molecular structure, featuring a four-carbon carboxylic acid backbone esterified with a secondary four-carbon alcohol (butan-2-ol), dictates its physicochemical properties and, consequently, its applications.[1][2] While widely utilized in the flavor and fragrance industries, its role as a specialty solvent and intermediate in chemical synthesis, particularly within pharmaceutical and materials science, necessitates a thorough understanding of its solubility profile.[1]

This guide provides a comprehensive analysis of the solubility of sec-butyl butyrate in various organic solvents. We will explore the underlying chemical principles governing its solubility, present its expected behavior in different solvent classes, detail a robust experimental protocol for solubility determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Theoretical Principles of Solubility

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute (sec-butyl butyrate) and the solvent molecules. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3]

Molecular Structure and Polarity: Sec-butyl butyrate is a moderately polar molecule. Its structure consists of:

-

A non-polar hydrocarbon tail (the butyl and butyryl alkyl chains).

-

A polar ester group (-COO-) containing electronegative oxygen atoms, which creates a dipole moment.

The key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions present in all molecules and are the primary forces in the non-polar alkyl regions of the ester.

-

Dipole-Dipole Interactions: These occur between the permanent dipoles of the polar ester groups.

-

Hydrogen Bonding: Sec-butyl butyrate cannot act as a hydrogen bond donor. However, the lone pairs of electrons on its oxygen atoms can act as hydrogen bond acceptors, allowing it to interact with protic solvents like alcohols.[4][5]

A compound's solubility is the result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For sec-butyl butyrate to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the initial interactions.

Solubility Profile of Sec-Butyl Butyrate

Based on its molecular structure and the principles of intermolecular forces, sec-butyl butyrate is generally soluble in organic solvents but has limited solubility in water.[1] Its branched alkyl group contributes to its solubility characteristics. We can predict its solubility by categorizing solvents based on their polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Miscible / Highly Soluble | The dominant intermolecular forces are van der Waals forces, which are compatible with the non-polar alkyl chains of sec-butyl butyrate. It is known to be miscible with diethyl ether.[6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible / Highly Soluble | These solvents have dipoles that can interact favorably with the polar ester group of sec-butyl butyrate. General literature confirms esters are soluble in acetone.[5][8] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible / Highly Soluble | These solvents can engage in hydrogen bonding with sec-butyl butyrate (acting as an acceptor) and also exhibit dipole-dipole and van der Waals interactions. Esters are known to be soluble in ethanol.[6][7][8] |

Experimental Determination of Solubility

To quantitatively or qualitatively determine the solubility of sec-butyl butyrate in a specific solvent, a standardized, self-validating protocol is essential. The following method provides a reliable approach for laboratory settings.

Protocol: Isothermal Solubility Determination

Objective: To determine the solubility of sec-butyl butyrate in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

Sec-butyl butyrate (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Calibrated positive displacement pipettes or analytical balance

-

Volumetric flasks (Class A)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Visual inspection system (e.g., light box with a dark background)

Methodology:

-

Preparation: Ensure all glassware is clean and dry. Bring the sec-butyl butyrate and the solvent to the desired experimental temperature (e.g., 25 °C).

-

Solvent Addition: Accurately measure a specific volume (e.g., 5.0 mL) of the organic solvent into a vial containing a small magnetic stir bar.

-

Incremental Solute Addition: Using a calibrated pipette, add a small, known volume (e.g., 100 µL) of sec-butyl butyrate to the solvent.

-

Equilibration: Cap the vial securely and place it in the constant temperature bath on a magnetic stirrer. Stir the mixture vigorously for a predetermined period (e.g., 15-30 minutes) to ensure homogeneity.

-

Visual Inspection: Remove the vial and visually inspect for any signs of insolubility (e.g., cloudiness, phase separation, or undissolved droplets) against a well-lit, dark background.

-

Iterative Process: If the solution is clear and homogenous, repeat steps 3-5, recording the total volume of sec-butyl butyrate added.

-

Saturation Point: The saturation point is reached when, after sufficient stirring, a persistent second phase or cloudiness is observed. The last addition that resulted in a clear solution represents the solubility limit under these conditions.

-

Calculation (for quantitative results):

-

Calculate the mass of the solute and solvent using their densities at the experimental temperature.

-

Express solubility as g/100 mL, g/g, or as a percentage (w/w or v/v). If the liquids mix in all proportions without phase separation, they are considered miscible.

-

Below is a diagram illustrating the workflow for this experimental protocol.

Caption: Logical relationships in solvent selection based on solute polarity.

Safety, Handling, and Storage

As with any chemical, proper handling of sec-butyl butyrate is paramount for laboratory safety.

-

Hazards: Sec-butyl butyrate is a flammable liquid and vapor. [9][10]It can cause skin and eye irritation. [9][10]* Handling: Work in a well-ventilated area, preferably a chemical fume hood. Use spark-proof tools and take precautionary measures against static discharge. [9][11]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources. [9][12]

Conclusion

Sec-butyl butyrate exhibits broad solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar protic alcohols. This versatile solubility profile is a direct consequence of its molecular structure, which combines non-polar alkyl chains with a polar, hydrogen-bond-accepting ester functional group. Understanding these solubility characteristics is crucial for its effective use in chemical synthesis, formulation science, and other industrial applications. The experimental protocols and selection frameworks provided in this guide offer a robust system for leveraging the properties of sec-butyl butyrate in a scientific and professional context.

References

-

The Good Scents Company. (n.d.). sec-butyl butyrate. Retrieved from [Link]

-

Chemsrc. (n.d.). sec-butyl butyrate | CAS#:819-97-6. Retrieved from [Link]

-

NIST/TRC. (n.d.). sec-butyl butyrate. Web Thermo Tables (WTT). Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Elan Chemical. (2017). Safety Data Sheet - Butyl butyrate. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butyl butyrate. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl butyrate, 98%. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

- Unknown. (2023). Solubility of Organic Compounds.

-

Human Metabolome Database. (2012). Showing metabocard for Butyl butyrate (HMDB0039620). Retrieved from [Link]

-

Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl butyrate. Retrieved from [Link]

Sources

- 1. CAS 819-97-6: sec-Butyl butyrate | CymitQuimica [cymitquimica.com]

- 2. 2-Butyl butyrate | C8H16O2 | CID 13174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. Human Metabolome Database: Showing metabocard for Butyl butyrate (HMDB0039620) [hmdb.ca]

- 7. butyl butyrate, 109-21-7 [thegoodscentscompany.com]

- 8. tutorchase.com [tutorchase.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. elan-chemical.com [elan-chemical.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Metabolic Significance of sec-Butyl Butyrate

Executive Summary

sec-Butyl butyrate, an ester of butyric acid and sec-butanol, is recognized primarily for its applications as a flavoring and fragrance agent.[1] While not extensively documented as a major endogenous metabolite in mammalian systems, its metabolic relevance can be profoundly understood by examining its constituent molecules, which are central to host and microbial metabolism. This guide provides a comprehensive technical overview of sec-butyl butyrate's role as a metabolite, focusing on its biochemical lifecycle, the analytical methodologies required for its detection, and its inferred biological significance. We will explore its formation through enzymatic esterification, its catabolism via hydrolysis, and the well-established, critical roles of its metabolic products: the short-chain fatty acid (SCFA) butyrate and sec-butanol. This document is intended for researchers, scientists, and professionals in drug development who seek to understand the metabolic potential of short-chain fatty acid esters.

Introduction to sec-Butyl Butyrate: A Molecular Profile

sec-Butyl butyrate (IUPAC name: butan-2-yl butanoate) is a butyrate ester resulting from the formal condensation of butyric acid and sec-butanol (butan-2-ol).[2][3] It is a colorless liquid with a characteristic fruity odor, limited solubility in water, and miscibility with organic solvents.[1] While found in some plants like Annona reticulata, its primary presence in human-relevant contexts is as an additive.[2]

The core of its metabolic story lies not in its direct actions, but in its function as a precursor to two biologically significant molecules:

-

Butyric Acid (Butyrate): A four-carbon SCFA predominantly produced by the gut microbiota through the fermentation of dietary fibers.[4][5] Butyrate is a pivotal molecule in maintaining gut homeostasis, serving as the primary energy source for colonocytes, and acting as a potent signaling molecule with anti-inflammatory and epigenetic regulatory properties.[4][5][6]

-

sec-Butanol (2-Butanol): A four-carbon secondary alcohol. While less studied than butyrate, it is a known product of microbial metabolism and can be processed by host enzymes.[7][8]

Therefore, understanding the role of sec-butyl butyrate as a metabolite requires a detailed investigation of its synthesis, its breakdown, and the subsequent metabolic fates of these two key components.

The Biochemical Lifecycle: From Synthesis to Systemic Impact

The lifecycle of sec-butyl butyrate in a biological system is governed by the enzymatic balance between esterification (synthesis) and hydrolysis (breakdown).

Anabolic Pathways: The Esterification of Butyrate

The direct endogenous synthesis of sec-butyl butyrate in mammals has not been established. However, its formation is plausible through microbial enzymatic processes, analogous to the well-documented microbial production of its isomer, n-butyl butyrate.[9][10][11][12] Two primary enzyme classes are responsible for this type of ester synthesis:

-

Alcohol Acyltransferases (AATs): These enzymes catalyze the condensation of an alcohol (sec-butanol) with an activated acyl-CoA molecule (butyryl-CoA) to form the ester.[9][12][13] This is a key pathway in the microbial production of flavor esters.[10]

-

Lipases/Esterases: These enzymes can catalyze the esterification reaction, particularly under conditions of low water activity, by directly combining an alcohol (sec-butanol) and a carboxylic acid (butyric acid).[12] This represents the reverse of their typical hydrolytic function.

dot

Caption: Fig. 1: Hypothetical Biosynthetic Pathways leading to sec-Butyl Butyrate.

Catabolic Pathways: Hydrolysis and the Fate of its Constituents

Once present in a biological system, sec-butyl butyrate is readily susceptible to hydrolysis by ubiquitous enzymes such as carboxylesterases, which are abundant in the liver, intestine, and plasma. This reaction cleaves the ester bond, releasing sec-butanol and butyric acid.

Metabolic Fate of sec-Butanol: sec-Butanol is metabolized primarily in the liver. The secondary alcohol group is oxidized by alcohol dehydrogenases to form a ketone, specifically methyl ethyl ketone (MEK), also known as butanone.[14] MEK can then enter central carbon metabolism, though this pathway is less significant than that of butyrate.

Metabolic Fate of Butyric Acid: The release of butyrate is the most consequential metabolic event. Butyrate is a pleiotropic molecule with several critical functions:

-

Energy Source for Colonocytes: It is the preferred fuel for the cells lining the colon, where it undergoes beta-oxidation to produce ATP.[4][5] This process is vital for maintaining the integrity of the gut barrier.[6]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate that is not metabolized accumulates in the nucleus and acts as an HDAC inhibitor.[4][6] This epigenetic modification leads to hyperacetylation of histones, altering gene expression to promote cell differentiation, apoptosis in cancer cells, and reduce inflammation. This dual role in nourishing healthy colon cells while inhibiting cancerous ones is known as the "butyrate paradox".[4]

-

G-Protein Coupled Receptor (GPCR) Signaling: Butyrate activates specific GPCRs, such as GPR41, GPR43, and GPR109A, on the surface of intestinal epithelial and immune cells.[4] This signaling cascade modulates gut hormone release and initiates anti-inflammatory responses.

dot

Sources

- 1. CAS 819-97-6: sec-Butyl butyrate | CymitQuimica [cymitquimica.com]

- 2. 2-Butyl butyrate | C8H16O2 | CID 13174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sec-butyl butyrate (CHEBI:87318) [ebi.ac.uk]

- 4. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]

- 5. Butyric acid - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for Butyric acid (HMDB0000039) [hmdb.ca]

- 7. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 1-Butanol (HMDB0004327) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial production of butyl butyrate: from single strain to cognate consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial production of butyl butyrate, a flavor and fragrance compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sec-Butanol - Sciencemadness Wiki [sciencemadness.org]

Discovery and synthesis of butyrate esters

An In-Depth Technical Guide to the Discovery and Synthesis of Butyrate Esters

Abstract

Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation in the colon, is a molecule of profound physiological significance. It serves as the primary energy source for colonocytes, reinforces the gut epithelial barrier, and exerts potent anti-inflammatory and epigenetic regulatory effects, primarily through the inhibition of histone deacetylases (HDACs).[1][2][3][4] Despite its therapeutic promise in oncology and inflammatory diseases, the direct clinical application of butyric acid is severely hampered by its foul odor, rapid metabolism, and challenging pharmacokinetic profile.[5][6][7] This guide provides a comprehensive overview of the rationale and methodologies for synthesizing butyrate esters, a superior class of prodrugs designed to overcome these limitations. We will explore the foundational principles behind the prodrug strategy and detail three core synthetic methodologies—Fischer-Speier esterification, Steglich esterification, and lipase-catalyzed enzymatic synthesis—providing the causal insights behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of butyrate through strategic chemical synthesis.

The Butyrate Dichotomy: Potent Biology vs. Poor Drugability

First isolated in an impure form by French chemist Michel Eugène Chevreul in 1814 from butter, butyric acid (systematically named butanoic acid) is now recognized as a cornerstone of gut health and metabolic regulation.[7][8] In biological systems at physiological pH, it exists as its conjugate base, butyrate.[9] Produced by gut bacteria like Clostridium and Faecalibacterium species, butyrate performs several critical functions:

-

Energy Metabolism: It is the preferred energy substrate for the cells lining the colon (colonocytes), meeting approximately 70% of their energy needs.[2][10]

-

Gut Barrier Integrity: Butyrate strengthens the intestinal barrier by regulating the expression of tight junction proteins, thereby preventing the translocation of harmful substances into the bloodstream.[1][10]

-

Immunomodulation: It exhibits powerful anti-inflammatory properties by suppressing pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.[1][4][10]

-

Epigenetic Regulation: Crucially, butyrate is a potent inhibitor of Class I and II histone deacetylases (HDACs).[3][11][12][13] HDAC inhibition leads to histone hyperacetylation, altering chromatin structure and activating the expression of genes involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis.[3][12] This mechanism underpins much of its anticancer potential.[14][15]

Despite this vast therapeutic window, butyric acid itself is a challenging drug candidate. Its clinical utility is hindered by three main factors:

-

Extreme Odor: It possesses a notoriously unpleasant and potent odor, which severely impacts patient compliance for oral formulations.[6][7]

-

Rapid Metabolism: When administered, butyric acid is rapidly absorbed and metabolized, primarily by the liver, resulting in a very short plasma half-life of less than 10 minutes in humans.[5][6][16] This rapid clearance makes it difficult to achieve and maintain therapeutic concentrations at target tissues.

-

Targeting Issues: Its rapid absorption in the upper gastrointestinal tract prevents effective delivery to the distal colon, a primary site of action.

To circumvent these issues, the scientific community has turned to a classic pharmaceutical strategy: the synthesis of ester prodrugs.

The Prodrug Solution: The Rationale for Butyrate Esters

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. Esterification of butyric acid's carboxylic acid group is an elegant solution that directly addresses its limitations.

The core principle involves masking the free carboxyl group responsible for the odor and metabolic instability. This is achieved by reacting butyric acid with an alcohol to form an ester linkage. This ester is then cleaved by endogenous esterase enzymes present throughout the body, releasing the active butyric acid at the desired site of action.

Caption: The Butyrate Ester Prodrug Strategy.

This approach offers several key advantages:

-

Improved Palatability: The ester linkage effectively masks the free carboxylic acid, rendering the resulting compounds odorless.

-

Enhanced Stability: The ester is less susceptible to the rapid first-pass metabolism that affects the free acid.

-

Tunable Pharmacokinetics: By selecting different alcohol moieties, the lipophilicity, solubility, and rate of hydrolysis can be fine-tuned to control the drug's release profile and tissue distribution. Examples like pivaloyloxymethyl butyrate (AN-9) have shown improved potency and more favorable pharmacological properties compared to butyric acid itself.[17][18][19]

Methodologies for Chemical Synthesis

The synthesis of butyrate esters can be accomplished through several established methods. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the substrates, cost, and environmental considerations.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

First described in 1895, Fischer-Speier esterification is the most traditional method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[20][21]

Causality & Rationale: This method relies on the principle of equilibrium. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted toward the products.[21][22] This is typically achieved by using a large excess of one reactant (usually the cheaper alcohol) or by removing water as it is formed, in accordance with Le Châtelier's principle. Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol.[20][22][23]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl Butyrate

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add butyric acid (0.5 mol), absolute ethanol (1.5 mol, 3 equivalents), and toluene (50 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the mixture while stirring.

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, physically removing water and driving the reaction to completion. Continue reflux for 4-6 hours or until no more water is collected.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent by simple distillation. Purify the resulting crude ethyl butyrate by fractional distillation (boiling point: 121 °C) to yield the final product.

-

Validation: Confirm product identity and purity via GC-MS, ¹H NMR, and FTIR analysis.

Steglich Esterification: Mild, Carbodiimide-Mediated Coupling

For substrates that are sensitive to the harsh conditions of strong acid and high heat, the Steglich esterification offers a mild and highly efficient alternative.

Causality & Rationale: This reaction avoids the need for acid catalysis by using a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[24][25] The carbodiimide activates the carboxylic acid by converting its hydroxyl group into an excellent leaving group, forming a highly reactive O-acylisourea intermediate.[25][26][27] This intermediate is readily attacked by the alcohol. The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a superior acyl-transfer agent, further accelerating the reaction.[28] The main drawback is the formation of a stoichiometric amount of urea byproduct, which must be removed.

Experimental Protocol: Synthesis of Benzyl Butyrate

-

Reagents & Setup: To a flask under a nitrogen atmosphere, dissolve butyric acid (10 mmol) and benzyl alcohol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add DMAP (1 mmol, 0.1 equivalents).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve DCC (11 mmol, 1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

-

Workup & Purification: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield pure benzyl butyrate.

-

Validation: Characterize the final product by NMR and Mass Spectrometry.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis represents an environmentally benign and highly selective method for producing esters. Lipases are the most commonly used enzymes for this purpose.[29][30]

Causality & Rationale: This approach leverages the natural catalytic activity of lipase enzymes to form ester bonds. The key advantages are exceptionally mild reaction conditions (often room temperature and neutral pH), high selectivity (which is critical for complex molecules), and minimal byproduct formation.[30][31] The process is considered "green" as it avoids harsh reagents and solvents.[30][32][33] To favor synthesis over hydrolysis (the reverse reaction), these reactions are typically run in non-aqueous organic solvents or under solvent-free conditions, which shifts the thermodynamic equilibrium toward the ester product.[34][35] Immobilized enzymes are often used to simplify catalyst recovery and reuse.[29][36]

Experimental Protocol: Lipase-Catalyzed Synthesis of Butyl Butyrate

-

Reagents & Setup: In a sealed vial, combine butyric acid (5 mmol), n-butanol (7.5 mmol, 1.5 equivalents), and a suitable organic solvent such as hexane (10 mL).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture (typically 5-10% by weight of the substrates).

-

Reaction Execution: Place the vial in an incubator shaker set to a controlled temperature (e.g., 40 °C) and agitate for 24-72 hours.[36] Reaction progress can be monitored by taking small aliquots and analyzing them by GC.

-

Workup & Purification: Once the reaction reaches equilibrium or completion, simply filter off the immobilized enzyme (which can be washed and reused).

-

Isolation: Remove the solvent and excess alcohol under reduced pressure. The resulting butyl butyrate is often of high purity and may not require further purification.

-

Validation: Confirm product purity and identity using standard analytical techniques.

Comparative Summary of Synthesis Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Enzymatic (Lipase) Synthesis |

| Conditions | Harsh (Strong Acid, High Temp) | Mild (Room Temp) | Very Mild (Low Temp, Neutral pH) |

| Yield | Moderate to High (Equilibrium) | High to Very High | Moderate to High (Equilibrium) |

| Substrate Scope | Broad for robust molecules | Very Broad, good for sensitive substrates | Highly Selective (Regio/Enantio) |

| Byproducts | Water | Stoichiometric Urea | Minimal to None |

| Catalyst | H₂SO₄, TsOH (Corrosive) | DCC, EDC (Costly) | Lipase (Reusable, Biodegradable) |

| Environment | Moderate Impact | High Impact (Reagents, Solvents) | Low Impact ("Green") |

Purification and Analytical Characterization: A Self-Validating System

The synthesis of a compound is incomplete without rigorous purification and characterization. This workflow serves as a self-validating system, where analytical data confirms the success of the preceding synthetic and purification steps.

Caption: Experimental Workflow for Synthesis and Validation.

-

Purification Techniques: For volatile esters like ethyl butyrate, fractional distillation is the method of choice to separate the product from unreacted starting materials and high-boiling point impurities. For less volatile or heat-sensitive esters, flash column chromatography on silica gel is used.

-

Analytical Validation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. A single peak on the GC chromatogram indicates a pure compound, while the mass spectrum provides the molecular weight, confirming the correct product was formed.

-

FTIR Spectroscopy: Infrared spectroscopy provides a quick check for the conversion. The key diagnostic signals are the disappearance of the broad O-H stretch (from ~3300-2500 cm⁻¹) of the carboxylic acid and the appearance of a strong C=O ester stretch around 1735-1750 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR are the definitive tools for structural elucidation. The chemical shifts, integration, and coupling patterns provide an unambiguous map of the molecule's structure.

-

Table: Characteristic ¹H NMR Data for Ethyl Butyrate (CDCl₃, 400 MHz)

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-CH₂-CH₂-COO- | ~0.95 | Triplet | 3H |

| -CH₂-CH₂-COO- | ~1.65 | Sextet | 2H |

| -CH₂-COO- | ~2.28 | Triplet | 2H |

| -COO-CH₂-CH₃ | ~4.12 | Quartet | 2H |

| -COO-CH₂-CH₃ | ~1.25 | Triplet | 3H |

Conclusion and Future Perspectives

The synthesis of butyrate esters is a powerful and necessary strategy to unlock the full therapeutic potential of butyric acid. By converting it into a more stable, palatable, and pharmacokinetically favorable prodrug, researchers can overcome the inherent limitations of the parent molecule. The choice of synthetic method—from the workhorse Fischer esterification to milder carbodiimide couplings and green enzymatic routes—allows chemists to tailor their approach based on the specific requirements of the target molecule and process. As research continues to unravel the diverse roles of butyrate in health and disease, from oncology to neurology and metabolic disorders, the development of novel and efficiently synthesized butyrate ester prodrugs will remain a critical focus for the drug development community.

References

-

Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. Frontiers in Microbiology. [Link]

-

What Is Butyrate? Benefits and Side Effects. Cleveland Clinic Health Essentials. [Link]

-

Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. PubMed. [Link]

-

Inhibition of histone deacetylase activity by butyrate. PubMed. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Fischer Esterification: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

-

Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. NIH. [Link]

-

Fischer esterification Mechanism - Advantages and Applications. ScienceMotive. [Link]

-

Enhanced ethyl butyrate production using immobilized lipase. Taylor & Francis Online. [Link]

-

Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. [Link]

-

The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. PNAS. [Link]

-

Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. PubMed Central. [Link]

-

Butyrate: A Double-Edged Sword for Health? PubMed Central. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

35 Foods High In Butyrate & When To Supplement. Rupa Health. [Link]

-

Novel anticancer prodrugs of butyric acid. 2. PubMed. [Link]

-

Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

-

Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. ResearchGate. [Link]

-

New Catalysts Enable Greener Ester Synthesis. Lab Manager. [Link]

-

A Pharmacokinetic Comparison of Three Butyrate Products. Preprints.org. [Link]

-

The Role of Butyrate, A Histone Deacetylase Inhibitor in Diabetes Mellitus: Experimental Evidence for Therapeutic Intervention. Taylor & Francis Online. [Link]

-

Enzymatic butyl butyrate synthesis. ResearchGate. [Link]

-

Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. [Link]

-

Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Springer. [Link]

-

The Importance of Butyric Acid and Its Derivatives. BioFuran Materials. [Link]

-

Butyric acid. Wikipedia. [Link]

-

Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. Bentham Science. [Link]

-

Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. biocrates. [Link]

-

General mechanism of the Fischer-Speier esterification. ResearchGate. [Link]

-

Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. ResearchGate. [Link]

-

Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. [Link]

-

Butyric Acid | C4H8O2. PubChem. [Link]

-